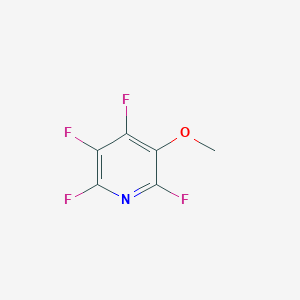

2,3,4,6-Tetrafluoro-5-methoxypyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H3F4NO |

|---|---|

Molecular Weight |

181.09 g/mol |

IUPAC Name |

2,3,4,6-tetrafluoro-5-methoxypyridine |

InChI |

InChI=1S/C6H3F4NO/c1-12-4-2(7)3(8)5(9)11-6(4)10/h1H3 |

InChI Key |

CIPBRPRWOJPONA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(N=C1F)F)F)F |

Origin of Product |

United States |

Reactivity Profile and Mechanistic Investigations of 2,3,4,6 Tetrafluoro 5 Methoxypyridine Analogs

Nucleophilic Aromatic Substitution (SNAr) Reactivity

Nucleophilic aromatic substitution is a cornerstone of pyridine (B92270) chemistry, and its efficiency is significantly enhanced in polyfluorinated derivatives. wikipedia.org This class of reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. wikipedia.org The reaction generally proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.com

The presence of multiple fluorine atoms on the pyridine ring is the primary driver for its high reactivity toward nucleophiles. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I). stackexchange.com This effect decreases the electron density of the aromatic ring, making it highly electrophilic and susceptible to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com

In the context of nucleophilic aromatic substitution, fluoropyridines are significantly more reactive than their chloro- and bromo-substituted counterparts. This reactivity order (F > Cl > Br > I) is counterintuitive when considering leaving group ability in other substitution reactions like SN2, where iodide is the best leaving group. masterorganicchemistry.comreddit.com However, in SNAr, the rate is determined by the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.comstackexchange.com

The superior reactivity of fluorides is attributed to fluorine's immense electronegativity, which makes the carbon atom it is attached to highly electrophilic and thus more susceptible to nucleophilic attack. stackexchange.comnih.gov Experimental data confirms this significant difference in reactivity. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is 320 times faster than the corresponding reaction with 2-chloropyridine. researchgate.netacs.org This enhanced reactivity allows SNAr reactions on fluoropyridines to proceed under much milder conditions than those required for chloropyridines. acs.orgnih.gov

Table 1: Comparative reaction rates for 2-halopyridines with sodium ethoxide, demonstrating the higher reactivity of the fluoro-substituted compound. Data sourced from references researchgate.netacs.org.

The regioselectivity of nucleophilic attack on polyfluorinated pyridines is governed by the combined electronic effects of the ring nitrogen and the fluorine substituents. In pentafluoropyridine (B1199360), a close analog to the title compound, the established order of reactivity for nucleophilic substitution is C-4 > C-2 > C-3. lookchem.comnih.gov The ring nitrogen strongly activates the positions para (C-4) and ortho (C-2, C-6) to it. wikipedia.orglookchem.com

The attack at the 4-position is generally favored due to superior stabilization of the resulting Meisenheimer complex. rsc.org For 2,3,4,6-tetrafluoro-5-methoxypyridine, the presence of the methoxy (B1213986) group at the 5-position will also influence the regioselectivity through its electronic donating effect. However, the primary activation by the ring nitrogen and fluorine atoms remains dominant. Nucleophilic attack is therefore expected to occur preferentially at the C-4 or C-2/C-6 positions. Studies on pentafluoropyridine show that while many nucleophiles react selectively at the C-4 position under mild conditions, harsher conditions can lead to substitution at the C-2 and C-6 positions. rsc.org

Table 2: General positional reactivity for nucleophilic aromatic substitution on polyfluoropyridine rings. wikipedia.orglookchem.comnih.gov

Several mechanistic pathways can operate in nucleophilic aromatic substitution on heteroaromatic rings. wikipedia.org

Addition-Elimination (SNAr): This is the most prevalent mechanism for activated systems like polyfluoropyridines. wikipedia.org It involves two distinct steps: the initial, rate-limiting nucleophilic addition to form a stable, negatively charged Meisenheimer intermediate, followed by the rapid elimination of the leaving group to restore aromaticity. masterorganicchemistry.comstackexchange.com The high electronegativity of fluorine substituents is crucial for stabilizing the intermediate in this pathway. masterorganicchemistry.com

SN(ANRORC): This mechanism, which stands for Addition of Nucleophile, Ring Opening, and Ring Closure, is an alternative pathway that can occur in some heterocyclic systems. It involves the initial addition of the nucleophile, followed by the opening of the heterocyclic ring to form an open-chain intermediate, and subsequent ring closure with the expulsion of a leaving group.

Radical Nucleophilic Substitution (SRN1): The SRN1 mechanism involves a radical chain process initiated by an electron transfer. This pathway is less common for highly fluorinated pyridines but has been observed for other halopyridines, such as bromopyridines. reddit.com It proceeds through radical anion intermediates and is not dependent on the same electronic activation by electron-withdrawing groups as the classical SNAr pathway.

For this compound, the addition-elimination (SNAr) mechanism is the expected dominant pathway for reactions with most nucleophiles due to the strong activation provided by the four fluorine atoms.

C-H Bond Activation and Functionalization

While SNAr reactions involve the substitution of a leaving group (C-F bond), the direct functionalization of C-H bonds offers a more atom-economical approach to modifying the pyridine core. acs.orgwhiterose.ac.uk This field has seen significant growth, with many methods relying on transition-metal catalysis to achieve selective C-H activation. whiterose.ac.ukbohrium.combeilstein-journals.org The reactivity of C-H bonds ortho to fluorine substituents in polyfluoroarenes is often enhanced in these catalytic cycles. acs.orgwhiterose.ac.uk

A key strategy for the late-stage functionalization of complex pyridines involves a sequence of direct C-H fluorination followed by a nucleophilic substitution of the newly installed fluoride (B91410). nih.govacs.org This approach leverages the ability of specific reagents to selectively replace a C-H bond with a C-F bond.

Silver(II) difluoride (AgF₂) has been identified as an effective reagent for the direct C-H fluorination of pyridines and diazines. nih.govacs.org This reaction exhibits high regioselectivity, preferentially fluorinating the C-H bond at the position alpha (C-2 or C-6) to the ring nitrogen. nih.govacs.org This selectivity allows for the targeted introduction of a fluorine atom, which, as established, is an excellent leaving group for subsequent SNAr reactions. This two-step sequence—C-H fluorination followed by SNAr—provides a powerful method for installing a wide variety of functional groups at a specific position on the pyridine ring under mild conditions. acs.orgnih.govacs.org Other modern methods, including photosensitized reactions, are also being developed for direct C-H fluorination. nih.gov

Metal-Mediated C-H Activation Processes (e.g., Oxidative Addition with Rhodium)

The activation of carbon-hydrogen (C-H) bonds in partially fluorinated aromatic systems by transition metals is a competitive process against the more commonly studied carbon-fluorine (C-F) bond activation. nih.gov In analogs of this compound, such as 2,3,5,6-tetrafluoropyridine (B1295328), the presence of a C-H bond introduces a site for potential metal-mediated activation. The outcome of the competition between C-H and C-F activation is highly dependent on the specific metal center, its ligand sphere, and the electronic properties of the fluoroaromatic substrate. nih.govresearchgate.net

Rhodium complexes, in particular, have been shown to be effective in mediating C-H activation. researchgate.net For instance, the reaction of [Pt(PCy3)2] with 2,3,5,6-tetrafluoropyridine results in the activation of the C-H bond to form a platinum-hydride complex, cis-[Pt(H)(4-C5NF4)(PCy3)2]. acs.org While this example involves platinum, rhodium(III) catalysts are well-known to initiate reactions through a C-H activation/cyclometalation pathway, forming stable five-membered rhodacycle intermediates. nih.govthieme-connect.de This process typically involves the coordination of a directing group to the rhodium center, followed by the cleavage of a nearby C-H bond. In the context of a methoxypyridine analog, the pyridine nitrogen could serve as such a directing group.

The oxidative addition of a C-H bond to a low-valent metal center is a key mechanistic step, increasing the metal's oxidation state and coordination number. wikipedia.org For rhodium(I) complexes, oxidative addition of aryl halides is a well-established reaction. nih.govacs.org The activation of C-H bonds in fluorinated pyridines at rhodium centers can lead to the formation of various tetrafluoropyridyl complexes, demonstrating the viability of this pathway. acs.org The regioselectivity of C-H activation is often influenced by the electronic effects of the fluorine substituents, which can make the C-H bond more susceptible to cleavage. nih.govresearchgate.net

Cyclometalation Reactions Involving C-H and C-F Cleavage

Cyclometalation reactions provide a pathway for the synthesis of stable organometallic complexes by forming a ring structure that incorporates the metal center. In the context of fluorinated pyridines, these reactions can proceed through the activation of either C-H or C-F bonds, and in some cases, a tandem activation of both.

Rhodium(III)-catalyzed reactions frequently proceed via a C-H activation mechanism to form a cyclometalated intermediate. thieme-connect.dersc.org For example, a rhodium catalyst can coordinate to a directing group on the substrate, followed by an intramolecular C-H bond cleavage to generate a five-membered rhodacycle. thieme-connect.de This intermediate can then undergo further reactions.

More complex transformations can involve the sequential activation of both C-H and C-F bonds. A notable example is the Rh(III)-catalyzed tandem C-H/C-F activation for synthesizing (hetero)arylated monofluoroalkenes from gem-difluoroalkenes. nih.gov This process demonstrates rhodium's capacity to mediate both types of bond cleavage within a single catalytic cycle. The mechanism may involve a hydrogen bond activation mode for the C-F cleavage step, facilitated by in-situ generated hydrogen fluoride. nih.gov In reactions with fluorinated olefins, rhodium complexes have been shown to mediate competing C-H and C-F bond activation, leading to unprecedented dehydrofluorination pathways. rsc.org

Research on perfluorinated ligands has shown that C-F bond activation within a bimetallic rhodacycle can occur, leading to nucleophilic fluorination of an external electrophile. acs.org This highlights the dual role of the metal complex in both activating the C-F bond and facilitating its subsequent transformation.

| Metal Catalyst/Complex | Substrate Analog | Activation Type | Product/Intermediate | Key Finding | Reference |

|---|---|---|---|---|---|

| [Pt(PCy3)2] | 2,3,5,6-Tetrafluoropyridine | C-H Activation | cis-[Pt(H)(4-C5NF4)(PCy3)2] | Demonstrates preferential C-H over C-F activation for this specific Pt(0) complex. | acs.org |

| Rh(III) Catalyst | gem-Difluoroalkenes & (Hetero)arenes | Tandem C-H/C-F Activation | (Hetero)arylated monofluoroalkenes | A single catalyst achieves both C-H functionalization and C-F cleavage for C-C bond formation. | nih.gov |

| [Cp*RhCl2]2 | Arylsulfoximines | C-H Activation / Cyclometalation | Five-membered rhodacyclic intermediate | Illustrates the common cyclometalation pathway for Rh(III) catalysts initiated by C-H activation. | thieme-connect.de |

| Bimetallic Rhodium Complex | Perfluorinated Ligand | C-F Activation | Monodefluorinated bimetallic rhodacycle | Activation of a C-F bond within the complex renders the fluorine nucleophilic. | acs.org |

C-F Bond Activation and Transformation

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation and subsequent transformation a significant challenge. Nevertheless, various strategies have been developed for the defluorination and functionalization of polyfluorinated aromatic compounds like the analogs of this compound.

Reductive Defluorination Reactions

Reductive defluorination involves the cleavage of a C-F bond with the concomitant addition of electrons, often from a reducing agent or through an electrochemical process. This can be achieved through several methods:

Microbial Defluorination : Certain microbial communities have been shown to cleave C-F bonds in per- and polyfluorinated compounds via reductive defluorination. nih.gov This process offers a sustainable, low-energy alternative to chemical methods and can proceed under mild, physiologically relevant conditions. researchgate.net The mechanisms can be enzymatic or non-enzymatic, with factors like electron donor availability being critical. nih.govresearchgate.net

Organometallic Reagents : Zirconocene difluoride complexes, when activated by diisobutylaluminumhydride (B7854020) (i-Bu2AlH), can catalytically hydrodefluorinate pentafluoropyridine at room temperature. researchgate.net The reaction shows selectivity for the C-F bond at the 4-position, and the proposed mechanism involves the formation of a Meisenheimer intermediate. researchgate.net

Photoreductive Methods : The combination of photo-active additives, such as a tungstic heteropolyacid photocatalyst with H2O2, has achieved high defluorination rates for perfluorinated acids under UV treatment. nih.gov Similarly, hydrated electrons generated from indole-3-acetic acid in organomontmorillonite can lead to the complete defluorination of perfluorinated compounds under mild conditions. nih.gov

Oxidative Addition to Metal Centers (e.g., Pt(0) Complexes)

Oxidative addition is a fundamental reaction in organometallic chemistry where a metal complex with a low oxidation state inserts into a covalent bond, cleaving it and increasing the metal's oxidation state. wikipedia.org Platinum(0) complexes are particularly well-studied for their ability to activate C-F bonds in fluoropyridines. acs.orgacs.orgnih.gov

The reaction of Pt(0) phosphine (B1218219) complexes with fluoropyridines can proceed through multiple competing pathways: acs.orgnih.gov

Direct Oxidative Addition : The metal center directly inserts into the C-F bond via a three-center transition state, leading to a cis-Pt(II) fluoride product. acs.orgnih.gov

Phosphine-Assisted Mechanisms : These pathways involve the phosphine ligand participating in the C-F bond cleavage. In one such mechanism, fluorine is transferred to the phosphorus center while an alkyl group from the phosphine transfers to the metal, yielding a platinum(alkyl)(fluorophosphine) complex. acs.orgnih.gov

Computational and experimental studies on pentafluoropyridine have confirmed these pathways. acs.orgnih.gov The reaction of [Pt(PR3)2] (where R is isopropyl or cyclohexyl) with 2,3,5-trifluoro-4-(trifluoromethyl)pyridine (B1334243) experimentally yields the cis-platinum(II) fluoride product, confirming the viability of the direct oxidative addition route. acs.orgnih.gov

| Pathway | Description | Intermediate/Transition State | Product Type | Reference |

|---|---|---|---|---|

| Direct Oxidative Addition | Direct insertion of the Pt(0) center into the C-F bond. | Conventional 3-center transition state. | cis-Platinum(II) fluoride complex. | acs.orgnih.gov |

| Phosphine-Assisted (Route 1) | Concerted transfer of fluorine to phosphorus and an alkyl group from phosphorus to platinum. | 4-center transition state. | trans-Platinum(alkyl)(fluorophosphine) complex. | acs.orgnih.gov |

| Phosphine-Assisted (Route 2) | Fluorine transfer to a phosphine ligand to form a metastable metallophosphorane. | Metallophosphorane intermediate. | Can lead to both Pt-fluoride and Pt(alkyl)(fluorophosphine) products. | acs.orgnih.gov |

Selective C-F Bond Cleavage in the Presence of Other Halogens

In polyhalogenated aromatic compounds, achieving selective activation of a C-F bond in the presence of other, weaker carbon-halogen (C-X) bonds is a significant synthetic challenge. However, specific catalytic systems have been developed that show remarkable selectivity.

For instance, a μ-nitrido diiron phthalocyanine (B1677752) complex has been shown to catalyze the defluorination of poly- and perfluorinated aromatics under oxidative conditions. acs.org Intramolecular competition studies using 1,3,5-trichloro-2,4,6-trifluorobenzene (B1293905) as a substrate revealed that this system preferentially transforms C-F bonds over C-Cl bonds. acs.org

Conversely, in metal-free, site-selective C-N bond-forming reactions, the selectivity can be tuned by the nature of the heterocyclic ring. rsc.org Reactions of polyhalogenated pyridines with amines preferentially occur at a C-F bond, whereas polyhalogenated pyrimidines favor reaction at a C-Cl bond under the same conditions. rsc.org

The use of additives can also dramatically alter selectivity. In reactions with Fe(PMe3)4, the presence of a strong Lewis acid like LiBr or ZnCl2 can switch the reaction pathway from a C-H bond activation to a selective C-F bond activation in difluorophenyl-substituted imines. rsc.org

C-O Bond Activation and Modification

The activation and modification of the C-O bond in the methoxy group of fluoroaromatic ethers like this compound is a challenging transformation. The aryl C-O bond is thermodynamically strong and kinetically inert, making its cleavage significantly more difficult than C-F or C-H activation in many systems.

While extensive research has focused on the C-F and C-H reactivity of fluoropyridines, the direct activation of the C-O bond in their methoxy-substituted analogs is less documented in the reviewed literature. Typically, transition metal-catalyzed cross-coupling and functionalization reactions on fluoroaromatic systems leave ether linkages intact due to the high bond dissociation energy of the C(aryl)-O bond. The reactivity of the molecule is dominated by the labile C-F bonds and the potential for C-H activation, which present more kinetically and thermodynamically favorable pathways for metal catalysts. Further research is required to develop selective methods for the modification of the methoxy group in such electron-deficient, highly fluorinated systems.

Oxidative Addition of Ether O-Methyl Bonds

The activation of traditionally robust carbon-oxygen bonds in ether linkages is a significant challenge in synthetic chemistry. In the context of highly fluorinated methoxypyridine analogs, research has shown that the O-methyl bond can be susceptible to oxidative addition by low-valent metal centers.

Detailed studies on 2,3,5,6-tetrafluoro-4-methoxypyridine (B1339761), an isomer of the title compound, reveal that it undergoes oxidative addition of the ether O-methyl bond when reacted with a Pt(0) complex, specifically Pt(PCyp₃)₂ (where Cyp = cyclopentyl). rsc.org This reaction yields a platinum methyl derivative, demonstrating a clear cleavage of the C–O bond. Notably, this pathway is favored over the activation of either C–H or C–F bonds under the studied conditions. rsc.org This preferential reactivity highlights the influence of the electron-deficient tetrafluoropyridine ring on the adjacent methoxy group, facilitating the cleavage of the otherwise inert O-CH₃ bond. The reaction proceeds as follows:

Pt(PCyp₃)₂ + 2,3,5,6-tetrafluoro-4-methoxypyridine → [Pt(CH₃)(OC₅NF₄)(PCyp₃)₂]

This reactivity is not unique to this specific pyridine analog; similar C-O bond additions have been observed with other fluoroaromatic ethers like pentafluoroanisole and 2,3,5,6-tetrafluoroanisole, further underscoring that C-O activation can be a viable pathway for functionalization in these systems. rsc.org

Nucleophilic Substitution of Methoxy Groups

The reactivity of polyfluoroheterocycles towards nucleophiles is a cornerstone of their chemistry. These reactions typically proceed via a nucleophilic aromatic substitution (SₙAr) mechanism. In compounds like this compound, there are two primary sites for nucleophilic attack: the fluorine-bearing carbon atoms and the methoxy-bearing carbon atom.

The fluorine atoms on the electron-deficient pyridine ring are highly activated towards substitution. Studies on the parent compound, pentafluoropyridine, show that it readily reacts with various nucleophiles, with substitution occurring preferentially at the 4-position (para to the nitrogen). rsc.orgresearchgate.net For instance, reaction with sodium methoxide (B1231860) or ammonia (B1221849) leads to the displacement of the C-4 fluorine atom. rsc.org

Conversely, the methoxy group itself can act as a leaving group. A protocol utilizing a sodium hydride-iodide composite has been developed for the nucleophilic amination of methoxypyridines. libretexts.org In this transformation, an amine can displace the methoxy group, providing a direct route to aminopyridines. For example, 3-methoxypyridine (B1141550) reacts with various amines in the presence of NaH/LiI to yield the corresponding 3-aminopyridine (B143674) derivatives. This indicates that the C-O bond of the methoxy group is susceptible to cleavage under specific nucleophilic conditions.

Therefore, for this compound, a competition exists between the substitution of a fluorine atom and the substitution of the methoxy group, with the outcome likely dependent on the nature of the nucleophile and the reaction conditions.

Organometallic Reactivity and Cross-Coupling

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds, traditionally relying on aryl halides (Br, I) or triflates as electrophiles. reddit.com The direct use of aryl fluorides in this reaction is challenging due to the strength of the C-F bond. However, the high electron deficiency of the tetrafluoropyridine ring in this compound can facilitate the activation of its C-F bonds.

Palladium-catalyzed C-F bond arylation has been demonstrated for highly fluorinated nitrobenzene (B124822) derivatives, where substitution occurs specifically at the position ortho to the strongly electron-withdrawing nitro group. youtube.com This suggests that the electronic properties of the ring and the presence of directing groups are crucial. For this compound, the nitrogen atom and the methoxy group could potentially direct the palladium catalyst to an adjacent C-F bond. While palladium is common, nickel catalysts have also shown significant promise for activating C-F bonds in Suzuki-Miyaura reactions, particularly for aryl fluorides bearing ortho-directing groups. nih.gov

Studies on poly-halogenated heterocycles, such as 3,4,5-tribromo-2,6-dimethylpyridine, demonstrate that site-selectivity can be achieved in Suzuki-Miyaura reactions, allowing for controlled, sequential functionalization. nih.govmdpi.com Although a direct example for this compound is not prominent, the principles established for other polyfluoroarenes suggest its C-F bonds are potential sites for Suzuki-Miyaura coupling, likely at the C-4 or C-6 positions, influenced by the ring nitrogen and the C-5 methoxy group.

Table 1: Conditions for Suzuki-Miyaura Coupling of Aryl Electrophiles

| Catalyst System | Electrophile Type | Base | Solvent | Key Feature |

| Pd(OAc)₂ / Dialkylbiaryl Phosphine | Aryl Chlorides, Bromides | K₃PO₄, K₂CO₃ | Toluene, Dioxane | High efficiency for unactivated chlorides |

| Pd(OAc)₂ / NHC Ligand | Aryl Chlorides | KF / 18-crown-6 | THF | Effective for sterically hindered substrates |

| Nickel(II) / N-heterocycle Ligand | Aryl Fluorides | K₃PO₄ | Dioxane | C-F bond activation via cyclometalation |

| Palladium(II) | Polyfluoronitrobenzenes | Cs₂CO₃ | Dioxane | C-F activation ortho to nitro group |

This table summarizes general findings and is not specific to the title compound.

Iridium-Catalyzed C-H Borylation

A critical analysis of the structure of this compound reveals that all hydrogen atoms on the pyridine ring have been substituted. Positions 2, 3, 4, and 6 bear fluorine atoms, while position 5 is substituted with a methoxy group. Consequently, there are no aromatic C(sp²)-H bonds available for direct iridium-catalyzed C-H borylation on the heterocyclic ring itself.

However, the methoxy group (–OCH₃) possesses C(sp³)-H bonds, which are potential substrates for this transformation. Iridium-catalyzed borylation of C(sp³)–H bonds is a well-established field. reddit.comchemicalbook.com Theoretical and experimental studies on the borylation of ethers, such as tetrahydrofuran (B95107) (THF), show that the reaction proceeds, with a notable regioselectivity. rsc.org For THF, borylation occurs preferentially at the β-C-H bonds rather than the α-C-H bonds adjacent to the oxygen atom. rsc.org The reactivity of primary C-H bonds, such as those in a methyl group, is generally high due to reduced steric hindrance. rsc.org

Given these precedents, it is plausible that the methyl C(sp³)-H bonds of the methoxy group in this compound could undergo iridium-catalyzed borylation to form a –OCH₂Bpin derivative. This would represent a selective functionalization of the substituent rather than the perfluorinated ring.

Reactivity with Other Organometallic Reagents

The reaction of polyhalogenated pyridines with strong organometallic bases like n-butyllithium (n-BuLi) can lead to different outcomes, including nucleophilic substitution or metal-halogen exchange. The specific pathway is often highly dependent on the solvent and the nature of the halogen.

In the case of pentachloropyridine, reaction with n-BuLi in a non-coordinating solvent like methylcyclohexane (B89554) results primarily in metal-halogen exchange at the C-2 position (α to nitrogen). rsc.org In contrast, when the reaction is performed in a coordinating solvent like diethyl ether, the outcome shifts to metal-halogen exchange at the C-4 position (γ to nitrogen). rsc.org This solvent effect is attributed to the ether coordinating to the lithium reagent, making it less likely to complex with the pyridine nitrogen and thus favoring attack at the most electronically deficient C-4 position.

For pentafluoropyridine, the reaction with organolithium compounds typically leads to nucleophilic substitution of the fluorine at the 4-position, yielding 4-alkyl- or 4-aryl-tetrafluoropyridines. rsc.org Given these behaviors, this compound would be expected to react with an organolithium reagent like n-BuLi via nucleophilic attack at a C-F position, most likely C-4, to displace a fluoride ion and form a C-C bond.

Table 2: Reactivity of Polyhalopyridines with n-Butyllithium

| Substrate | Solvent | Predominant Reaction | Product after Hydrolysis |

| Pentachloropyridine | Methylcyclohexane | α-Lithiation (Metal-Halogen Exchange) | 2,3,4,5-Tetrachloropyridine |

| Pentachloropyridine | Diethyl Ether | γ-Lithiation (Metal-Halogen Exchange) | 2,3,5,6-Tetrachloropyridine (B1294921) |

| Pentafluoropyridine | Ether/Hexane | γ-Substitution (Nucleophilic Attack) | 4-Butyl-2,3,5,6-tetrafluoropyridine |

This table is based on the reactivity of analogous compounds.

Photochemical and Radical Reactions

The photochemical reactivity of fluorinated pyridines has been explored, revealing pathways involving C-F and C-H bond activation. Irradiation of rhodium complexes in the presence of pentafluoropyridine can lead to the formation of η²-coordinated pyridine complexes. researchgate.net With 2,3,5,6-tetrafluoropyridine, which contains a C-H bond, selective C-H oxidative addition occurs. researchgate.net For tetrafluoropyridines bearing methoxy substituents, photochemical reaction with a rhodium complex can induce cyclometalation through activation of both a C-H bond on the methyl group and a C-F bond on the ring. researchgate.net

More recently, photoredox catalysis has emerged as a powerful tool for generating pyridyl radicals from halopyridines for use in C-C bond formation. nih.gov This method allows for the programmed, regioselective generation of a pyridyl radical at a specific position, which can then engage with radical acceptors like alkenes. Another novel strategy involves the photochemical generation of pyridinyl radicals from pyridinium (B92312) ions, which enables functionalization at positions not accessible through classical Minisci-type reactions. mdpi.com These modern radical-based methods offer potential pathways for the functionalization of this compound under mild, light-mediated conditions.

Photoinduced Transformations of Fluorinated Pyridines

The study of photoinduced transformations of highly fluorinated pyridines, including analogs of this compound, reveals a range of reactivity patterns often divergent from their non-fluorinated counterparts. The high electronegativity of fluorine atoms significantly influences the electronic properties of the pyridine ring, making it more susceptible to certain photochemical processes. Research in this area has explored reactions such as photosensitized aerobic oxidative aromatization of related nitrogen heterocycles and photoinduced electron transfer processes. nih.gov

The oxidation of tetrahydropyridine (B1245486) derivatives, for example, has been shown to be a photoinduced process that is dependent on light intensity and does not proceed in the dark. nih.gov The reaction between a tetrahydropyridine in its singlet ground state and triplet ground state dioxygen is spin-forbidden. However, photoexcitation can facilitate an electron transfer from the organic molecule to dioxygen, forming a radical cation of the organic donor and a superoxide (B77818) radical anion (O₂⁻•). nih.gov This process highlights the potential for similar photoinduced electron transfer mechanisms in more highly fluorinated and aromatic pyridine systems.

While direct photoinduced studies on this compound are not extensively documented, the behavior of analogous polyfluorinated aromatic compounds under photochemical conditions provides valuable insights. For instance, photoredox catalysis has emerged as a powerful tool for the functionalization of halogenated pyridines. nih.gov In these systems, a photocatalyst, upon excitation by visible light, can selectively reduce a halopyridine to generate a pyridyl radical in a regiospecific manner. nih.gov This radical can then engage in various transformations, such as addition to alkenes and alkynes. nih.gov The reaction conditions are typically mild and show a high tolerance for various functional groups. nih.gov

The proposed mechanism for such transformations often involves a proton-coupled electron transfer (PCET) to the halopyridine, followed by the addition of the resulting pyridyl radical to an unsaturated partner. nih.gov The subsequent steps can be influenced by the reaction medium, leading to different product outcomes. nih.gov For example, the choice of solvent can dictate the regioselectivity of the radical addition to diene systems. nih.gov

The following table summarizes representative photoinduced transformations of fluorinated pyridine analogs, illustrating the types of reactions that could be anticipated for this compound under similar conditions.

| Starting Material | Reagents | Conditions | Product(s) | Observations |

| 2-Bromo-6-methylpyridine | Alkene, [Ir(ppy)₂(dtbbpy)]PF₆, Hantzsch ester, Cysteine | 2,2,2-Trifluoroethanol, 23 °C, 16 h | Hydroarylated pyridine | Mild conditions, tolerant of various alkene subtypes. nih.gov |

| Halopyridine | Functionalized alkene/alkyne, Photocatalyst | Visible light | Alkylated pyridine | Selective single-electron reduction of the halopyridine. nih.gov |

| 1,2,3,4-Tetrahydropyridine derivative | ³O₂ | Sunlight, CHCl₃, CH₂Cl₂, or CH₃CN | Heterocyclic hydroperoxide | Reaction is light and oxygen dependent. nih.gov |

Radical Intermediates in Functionalization Processes

The chemistry of polyfluoroarenes, including analogs of this compound, is significantly shaped by the involvement of radical intermediates. rsc.org The presence of multiple fluorine atoms imparts unique properties that can be exploited in radical-mediated functionalization reactions. rsc.org These reactions can proceed through various pathways, including the activation of C-F bonds or the use of the polyfluoroaryl moiety as an activating group. rsc.org

One key strategy for the functionalization of fluorinated pyridines is the generation of pyridyl radicals via single-electron reduction of halopyridines. nih.gov This approach offers a regioselective entry to complex pyridine derivatives. The resulting pyridyl radicals are electrophilic in nature and readily add to nucleophilic alkenes in an anti-Markovnikov fashion. nih.gov Mechanistic studies, combining computational and experimental data, suggest that the process can be initiated by a photocatalyst and may involve a polarity-reversal catalyst to facilitate the final hydrogen atom transfer step. nih.gov

The functionalization is not limited to hydroarylation. Radical-mediated trifunctionalization reactions of alkenes and alkynes have also been developed, showcasing the versatility of radical chemistry in building molecular complexity. mdpi.com These cascade reactions can be initiated by the addition of a radical to an unsaturated bond, followed by a series of steps such as group or hydrogen atom transfer, cyclization, and radical coupling to install multiple functional groups. mdpi.com

Furthermore, the reaction of pentafluoropyridine, a close analog of this compound, with various nucleophiles leads to 4-substituted 2,3,5,6-tetrafluoropyridine derivatives. researchgate.netnih.gov While these are described as nucleophilic aromatic substitution reactions, the underlying principles of regioselectivity are dictated by the strong electron-withdrawing nature of the fluorine atoms and the ring nitrogen, which would similarly influence the reactivity of radical species. For instance, hydroxide (B78521) and methoxide ions, as well as ammonia, have been shown to attack 2,3,5,6-tetrafluoro-4-iodopyridine (B174047) at the 2-position. rsc.org This highlights the activated nature of the positions ortho and para to the nitrogen atom, which would also be susceptible to radical attack.

The table below provides examples of functionalization reactions of fluorinated pyridines that proceed via radical intermediates or showcase the reactivity patterns relevant to radical processes.

| Starting Material | Reagents | Conditions | Product(s) | Mechanistic Insight |

| Halopyridines | Functionalized alkenes, Photocatalyst | Visible light | Alkylated pyridines | Involves pyridyl radical addition to the alkene. nih.gov |

| Pentafluoropyridine | Malononitrile (B47326), Piperazine (B1678402), or 1-Methyl-tetrazole-5-thiol | Na₂CO₃, Acetonitrile | 4-Substituted 2,3,5,6-tetrafluoropyridines | Nucleophilic aromatic substitution, regioselectivity influenced by the fluorinated ring. researchgate.netnih.gov |

| 2,3,5,6-Tetrafluoro-4-iodopyridine | Hydroxide ion, Methoxide ion, or Ammonia | Not specified | 2-Substituted-3,5,6-trifluoro-4-iodopyridines | Attack at the 2-position due to activation by the ring nitrogen and fluorine atoms. rsc.org |

| Alkenes/Alkynes | Radical initiator, Functionalizing agents | Various (e.g., photoredox, electrochemical) | Trifunctionalized products | Cascade reaction involving radical addition, group/atom transfer, and/or cyclization. mdpi.com |

Derivatization and Advanced Functionalization Strategies for Fluorinated Methoxypyridines

Introduction of Diverse Functionalities via SNAr

The SNAr reaction is the most prominent pathway for modifying 2,3,4,6-tetrafluoro-5-methoxypyridine. This two-step addition-elimination mechanism involves the attack of a nucleophile on the electron-deficient ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of a fluoride (B91410) ion to restore aromaticity.

The reaction of polyfluoropyridines with nitrogen-based nucleophiles is a well-established method for introducing amino and hydrazino functionalities. While specific studies on this compound are not extensively documented, the reactivity can be inferred from its close analogue, pentafluoropyridine (B1199360). The reaction of pentafluoropyridine with hydrazine (B178648), for instance, readily yields 2,3,5,6-tetrafluoro-4-hydrazinopyridine, demonstrating the high susceptibility of the C4-fluorine to displacement. rsc.org Similarly, reactions with various primary and secondary amines, such as piperazine (B1678402), proceed efficiently to give 4-substituted tetrafluoropyridine derivatives. nih.gov

For this compound, N-nucleophiles are expected to preferentially attack the C4 position, yielding 2,3,6-trifluoro-5-methoxy-4-(substituted-amino)pyridines. The reaction with hydrazine would likewise produce 4-hydrazino-2,3,6-trifluoro-5-methoxypyridine. These reactions are typically carried out in a polar aprotic solvent, often with a base to neutralize the liberated HF.

Table 1: Representative SNAr Reactions of Polyfluoropyridines with N-Nucleophiles Note: These examples utilize pentafluoropyridine as a model for the reactivity of this compound.

| Reactant 1 | Nucleophile | Conditions | Product | Yield | Reference |

| Pentafluoropyridine | Piperazine | Na2CO3, MeCN | 1-(Perfluoropyridin-4-yl)piperazine | Good | nih.gov |

| Pentafluoropyridine | Hydrazine | N/A | 2,3,5,6-Tetrafluoro-4-hydrazinopyridine | Good | rsc.org |

| Perfluoro-(4-phenylpyridine) | Aqueous Ammonia (B1221849) | t-butyl alcohol | 2-Amino-3,5,6-trifluoro-4-pentafluorophenylpyridine | N/A | rsc.org |

Oxygen and sulfur nucleophiles are also effective partners in the SNAr functionalization of polyfluoropyridines. Sulfur nucleophiles are particularly potent due to their high polarizability and nucleophilicity. libretexts.org The reaction of pentafluoropyridine with sulfur nucleophiles like 1-methyl-1H-tetrazole-5-thiol proceeds smoothly at the C4 position. nih.gov

Oxygen nucleophiles, such as alkoxides and hydroxides, also readily displace fluoride from activated positions. For example, reaction of perfluoro-(4-phenylpyridine) with sodium methoxide (B1231860) results in substitution primarily at the C2 position, with some substitution on the pentafluorophenyl ring. rsc.org For this compound, reaction with sodium methoxide could potentially lead to a mixture of products, but substitution at the C4 position to yield 2,3,6-trifluoro-4,5-dimethoxypyridine is a probable outcome. Reactions with sulfur nucleophiles like sodium thiomethoxide would be expected to follow a similar regiochemical preference.

Table 2: Representative SNAr Reactions with O- and S-Nucleophiles Note: These examples utilize pentafluoropyridine and a related derivative as models for the reactivity of this compound.

| Reactant 1 | Nucleophile | Conditions | Product | Yield | Reference |

| Pentafluoropyridine | 1-Methyl-1H-tetrazole-5-thiol | NaHCO3, CH3CN, reflux | 2,3,5,6-Tetrafluoro-4-((1-methyl-1H-tetrazol-5-yl)thio)pyridine | 75% | nih.gov |

| Perfluoro-(4-phenylpyridine) | Sodium Methoxide | Methanol | 3,5,6-Trifluoro-2-methoxy-4-pentafluorophenylpyridine | N/A | rsc.org |

| 2,3,5,6-Tetrafluoro-4-iodopyridine (B174047) | Hydroxide (B78521) Ion | t-butyl alcohol | 3,5,6-Trifluoro-4-iodo-2-pyridone | N/A | rsc.org |

The introduction of carbon-carbon bonds via SNAr requires stabilized carbon nucleophiles, such as enolates or carbanions derived from active methylene (B1212753) compounds. The reaction of pentafluoropyridine with the carbanion generated from malononitrile (B47326) in the presence of a base like potassium carbonate provides a classic example. The nucleophilic attack occurs exclusively at the C4 position to furnish 4-(dicyanomethyl)-2,3,5,6-tetrafluoropyridine. nih.gov This strategy is directly applicable to this compound for the synthesis of derivatives like [-(2,3,6-trifluoro-5-methoxypyridin-4-yl)]malononitrile, a versatile intermediate for further chemical elaboration.

Table 3: Representative SNAr Reaction with a C-Nucleophile Note: This example utilizes pentafluoropyridine as a model for the reactivity of this compound.

| Reactant 1 | Nucleophile | Conditions | Product | Yield | Reference |

| Pentafluoropyridine | Malononitrile | K2CO3, DMF, reflux | Potassium dicyano(perfluoropyridin-4-yl)methanide | Good | nih.gov |

Synthesis of Complex Heterocyclic Systems

The robust reactivity of polyfluoropyridines in SNAr reactions makes them ideal building blocks for constructing more complex molecular architectures, including fused heterocyclic and macrocyclic systems. These advanced strategies often rely on reactions with bifunctional or polyfunctional nucleophiles.

The synthesis of ring-fused pyridines from this compound can be envisioned through the reaction with appropriate bifunctional nucleophiles. For instance, reaction with a 1,2-dinucleophile such as ethylenediamine (B42938) could lead to the formation of a fused dihydropyrazine (B8608421) ring via sequential substitution of two adjacent fluorine atoms. Similarly, reaction with 2-aminoethanol could provide access to fused oxazine (B8389632) systems.

The construction of pyrimidinopyridine scaffolds, which are purine (B94841) analogues of significant biological interest, often involves the condensation of a pyrimidine (B1678525) ring with a suitable partner. nih.gov A plausible route starting from a derivative of this compound, such as a 4-amino substituted version, could involve reaction with a 1,3-dielectrophile to build the fused pyrimidine ring. While direct examples starting from this specific methoxypyridine are not prominent, the general strategy of using SNAr on polyfluorinated heterocycles to build fused systems is a powerful tool in synthetic chemistry.

Polyfluorinated pyridine (B92270) derivatives are excellent building blocks for the synthesis of macrocycles due to the efficiency and predictability of the C-F bond substitution. researchgate.net A common strategy involves the condensation of two equivalents of a 4-substituted-polyfluoropyridine with two equivalents of a linear dinucleophile, such as a diol or a diamine, under high-dilution conditions to favor intramolecular cyclization over polymerization.

For example, reacting a derivative such as 2,3,6-trifluoro-5-methoxy-4-X-pyridine (where X is a displaceable fluorine) with a long-chain diol like 1,10-decanediol (B1670011) in the presence of a base (e.g., cesium fluoride) would be expected to produce a large macrocyclic polyether. researchgate.net The fluorinated pyridine units in such macrocycles impart unique properties, including conformational rigidity and potential for non-covalent interactions, making them interesting candidates for host-guest chemistry and materials science. researchgate.netnih.gov

Table 4: Conceptual Synthesis of a Macrocycle Based on established methods for polyfluoropyridines. researchgate.net

| Pyridine Building Block (Conceptual) | Dinucleophile | Conditions (Typical) | Macrocyclic Product (Conceptual) |

| This compound (2 equiv) | Ethylene Glycol (2 equiv) | CsF, Monoglyme, reflux | A [2+2] macrocyclic polyether containing two tetrafluoromethoxypyridine units |

Regioselective Difluoromethylation of Pyridines

The difluoromethyl group (CF₂H) is a valuable substituent in drug design, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amide functionalities. nih.gov The direct and regioselective introduction of this group onto a pyridine ring, particularly one as electron-deficient as this compound, presents a significant synthetic challenge. However, recent advancements in synthetic methodology offer viable strategies.

Recent research has demonstrated the ability to control the regioselectivity of pyridine difluoromethylation, directing the incoming group to either the meta or para position relative to the nitrogen atom. nih.goveurekalert.org One powerful strategy involves a dearomatization/rearomatization sequence. For instance, the difluoromethylation of a 3-methoxypyridine (B1141550) derivative has been achieved, providing insight into the potential functionalization of the target compound. nih.gov In this approach, the pyridine is first activated, and then a difluoromethyl radical, generated from a suitable precursor, is added. The choice of reagents and reaction conditions is critical for achieving high regioselectivity.

For a highly fluorinated and electron-deficient substrate like this compound, radical difluoromethylation at the less-hindered and most electron-deficient carbon position would be the anticipated pathway. Given the substitution pattern, the most likely position for functionalization would be C-4, which is para to the ring nitrogen and activated by the flanking fluorine atoms.

A common method for such transformations involves the use of a difluoromethyl source, such as zinc-based reagents or difluoromethyl sulfones, often in the presence of a metal catalyst or under photoredox conditions. nih.gov The reaction conditions for a model difluoromethylation of a substituted pyridine are presented in the table below.

Table 1: Exemplary Conditions for Regioselective Difluoromethylation of a Substituted Pyridine

| Entry | Difluoromethylating Agent | Catalyst/Initiator | Solvent | Temperature (°C) | Yield (%) | Ref. |

| 1 | (Difluoromethyl)zinc reagent | Copper catalyst | DMF | 80 | 65-85 | nih.gov |

| 2 | CF₂HSO₂Na | Photoredox catalyst | Acetonitrile | Room Temp | 70-90 | nih.gov |

| 3 | TMSCF₂H | Palladium catalyst | Dioxane | 100 | 60-80 | nih.gov |

This table presents generalized conditions based on literature for related compounds and is intended to be illustrative for the difluoromethylation of this compound.

Selective Introduction of Azido (B1232118) Groups and Their Transformations

The azido group (N₃) is a versatile functional handle in organic synthesis, enabling a wide array of transformations, including click chemistry, reduction to amines, and the Staudinger reaction. The introduction of an azido group onto a polyfluorinated pyridine ring is typically achieved via nucleophilic aromatic substitution (SNAr).

For polyfluorinated pyridines, such as the closely related pentafluoropyridine, nucleophilic attack occurs preferentially at the 4-position (para to the nitrogen). nih.govnih.govresearchgate.net This high regioselectivity is due to the strong activation provided by the ring nitrogen and the fluorine atoms. Therefore, the reaction of this compound with an azide (B81097) source, such as sodium azide, is expected to exclusively yield 4-azido-2,3,5,6-tetrafluoro-5-methoxypyridine.

A study on the synthesis of 4-azido-2,3,5,6-tetrafluoropyridine (B1197644) from pentafluoropyridine confirms the feasibility of this transformation. rsc.org The reaction proceeds smoothly in a polar aprotic solvent like acetonitrile. rsc.org

Table 2: Synthesis of 4-Azido-2,3,5,6-tetrafluoropyridine

| Starting Material | Reagent | Solvent | Temperature | Time | Product | Yield (%) | Ref. |

| Pentafluoropyridine | Sodium Azide | Acetonitrile | Reflux | 4h | 4-Azido-2,3,5,6-tetrafluoropyridine | >90 | rsc.org |

This data is for the analogous reaction with pentafluoropyridine and is highly indicative of the expected outcome for this compound.

The resulting 4-azido-2,3,5,6-tetrafluoro-5-methoxypyridine would be a valuable intermediate. The azido group can undergo various transformations:

1,3-Dipolar Cycloadditions: The azide can react with alkynes or strained alkenes to form triazoles, a key reaction in click chemistry. nih.gov The reaction of 4-azido-2,3,5,6-tetrafluoropyridine with various dipolarophiles like diphenylacetylene (B1204595) and norbornene has been reported. rsc.org

Reduction to Amines: The azido group can be readily reduced to the corresponding primary amine using standard reducing agents like H₂/Pd-C or triphenylphosphine (B44618) followed by hydrolysis (Staudinger Ligation). This provides a route to 4-amino-2,3,5,6-tetrafluoro-5-methoxypyridine.

Staudinger Reaction: The reaction with phosphines, such as triphenylphosphine, yields an iminophosphorane, which can be a useful intermediate for further functionalization. rsc.org

Nitrene Formation: Upon thermal or photochemical decomposition, the azide can eliminate N₂ to form a highly reactive nitrene intermediate, which can undergo C-H insertion or other rearrangement reactions. However, for 4-azido-2,3,5,6-tetrafluoropyridine, it has been noted that 1,3-dipolar cycloaddition often occurs before nitrene generation at elevated temperatures. rsc.org

The selective introduction of an azido group at the C-4 position of this compound, followed by its subsequent transformations, opens up a wide range of possibilities for creating novel and complex derivatives with potential applications in various fields of chemical science.

Advanced Applications in Chemical Synthesis and Materials Science

Building Blocks for High-Performance Fluoropolymers and Fluorinated Network Materials

There is no specific information available detailing the use of 2,3,4,6-Tetrafluoro-5-methoxypyridine as a monomer or building block for fluoropolymers or fluorinated network materials.

However, related fluorinated compounds are used in polymer synthesis. For instance, the polymerization of 2,3,5,6-tetrafluoro-4-trifluoromethylphenol has been described to produce poly-p-oxyperfluorobenzylene. nih.gov This process suggests that highly fluorinated phenols can serve as monomers. While analogous, this does not confirm similar applications for this compound.

Ligands and Catalytic Applications

There is no available research on the design or synthesis of metal complexes using this compound as a ligand. The reactivity of the parent compound, pentafluoropyridine (B1199360), suggests that it can act as a precursor to substituted pyridine (B92270) ligands. nih.govresearchgate.net For example, nucleophilic substitution at the 4-position is a common reaction pathway to introduce other functional groups that could then coordinate to a metal center. nih.govnih.gov

No literature was found describing the use of this compound in organic transformation catalysis. Research into the catalytic properties of related fluorinated pyridines is also scarce in the reviewed literature.

Components in Functional Materials Research

Specific research detailing the incorporation of this compound into functional materials is not available. The properties of related perfluorinated aromatic compounds, such as 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid, have been explored for applications like quenched activity-based probes for bioimaging. ossila.com This indicates that the highly fluorinated ring system can be a component of functional molecules, but provides no direct evidence for the application of the specific methoxy-substituted pyridine .

Computational and Theoretical Investigations of Fluorinated Methoxypyridines

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Ab Initio methods, are fundamental to modern chemical research. researchgate.net These computational techniques solve the Schrödinger equation to approximate the electronic structure of a molecule, providing a basis for predicting a wide array of chemical properties. researchgate.netemerginginvestigators.org For fluorinated pyridines, methods like DFT with the B3LYP functional and various basis sets such as 6-311+G(d,p) are commonly used to achieve a balance between computational cost and accuracy. nih.govnih.gov Such calculations can effectively model molecular geometries, charge distributions, and vibrational modes for complex heterocyclic systems. researchgate.net The inclusion of fluorine atoms, with their high electronegativity, can be accurately handled by these methods to predict their influence on the molecule's stability and reactivity. emerginginvestigators.org

While specific computational studies on 2,3,4,6-Tetrafluoro-5-methoxypyridine are not detailed in the provided search results, the principles from studies on related fluorinated and heterocyclic compounds allow for a robust theoretical characterization.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. researchgate.netnih.gov A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For a molecule like this compound, the HOMO is expected to be located primarily on the electron-rich methoxy (B1213986) group and the pyridine (B92270) ring, which can donate electrons. Conversely, the LUMO is anticipated to be distributed across the pyridine ring, particularly influenced by the strongly electron-withdrawing fluorine atoms. researchgate.net The analysis of these orbitals helps predict how the molecule will interact with other chemical species; the HOMO region is susceptible to electrophilic attack, while the LUMO region indicates the site for nucleophilic attack. researchgate.netmaterialsciencejournal.org

Table 1: Illustrative Frontier Orbital Data from Theoretical Calculations This table illustrates the type of data generated from a typical HOMO-LUMO analysis. Specific values for this compound would require dedicated computational studies.

| Parameter | Description | Typical Value Range (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5 to -8 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1 to -3 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4 to 6 |

| Ionization Potential (I) | -EHOMO | 5 to 8 |

| Electron Affinity (A) | -ELUMO | 1 to 3 |

| Electronegativity (χ) | (I + A) / 2 | 3 to 5.5 |

| Chemical Hardness (η) | (I - A) / 2 | 2 to 3 |

| Electrophilicity Index (ω) | χ² / (2η) | 1.5 to 6 |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive behavior of a molecule towards charged species. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface, using a color-coded scheme to identify electron-rich and electron-poor regions. uni-muenchen.deresearchgate.net

Red/Yellow Regions : Indicate negative electrostatic potential, signifying areas of high electron density. These are the most likely sites for electrophilic attack and are typically associated with lone pairs on heteroatoms like nitrogen and oxygen. researchgate.net

Blue Regions : Indicate positive electrostatic potential, signifying areas of low electron density or electron deficiency. These are the most probable sites for nucleophilic attack and are often found around hydrogen atoms or electron-withdrawing groups. researchgate.net

For this compound, an MEP map would likely show a region of significant negative potential (red) around the pyridine nitrogen atom due to its lone pair of electrons. The oxygen atom of the methoxy group would also exhibit negative potential. Conversely, the fluorine atoms, despite their high electronegativity, contribute to a strong electron-withdrawing effect on the pyridine ring, making the carbon atoms bonded to them potential sites for nucleophilic attack. The hydrogen atoms on the methyl group would show positive potential (blue). uni-muenchen.demdpi.com

Computational methods are extensively used to calculate the vibrational frequencies of molecules, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. nih.govresearchgate.net By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. nih.gov These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov

This analysis allows for the precise assignment of each vibrational mode, such as C-F stretches, C-O stretches, C-N vibrations, and aromatic ring deformations, to specific peaks in the measured spectra. nih.govresearchgate.net For this compound, this would be crucial for confirming its structure and identifying characteristic vibrations associated with the tetrafluorinated pyridine core and the methoxy substituent.

Table 2: Illustrative Vibrational Frequency Assignments This table provides an example of how theoretical calculations are used to assign experimental vibrational bands. Specific frequencies for this compound are not available in the search results.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) (IR/Raman) |

| C-H Stretch (methoxy) | 3050 | 2928 | ~2930 |

| C=N Stretch (ring) | 1620 | 1555 | ~1550 |

| C-F Stretch | 1350 | 1296 | ~1300 |

| C-O-C Stretch | 1180 | 1133 | ~1135 |

| Ring Deformation | 850 | 816 | ~815 |

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools that provide a quantitative description of electron localization in a molecule. aimspress.com They reveal the spatial regions corresponding to chemical bonds, lone pairs, and atomic cores, offering a more detailed picture than simple orbital diagrams.

Electron Localization Function (ELF) : Measures the likelihood of finding an electron pair in a specific region. High ELF values indicate regions of covalent bonds and lone pairs.

Localized Orbital Locator (LOL) : Provides a similar picture to ELF, highlighting areas where localized orbitals are concentrated.

For this compound, ELF and LOL analysis would visualize the covalent character of the C-F, C-C, C-N, and C-O bonds. It would also clearly delineate the regions occupied by the lone pairs on the nitrogen and oxygen atoms, providing insight into their availability for chemical reactions. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine the activation energies that govern reaction rates and selectivity. nih.gov

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) reactions and potential C-F or C-H bond activation.

SNAr Reactions: In highly fluorinated pyridines, the fluorine atoms strongly activate the ring towards nucleophilic attack. The general order of reactivity for substitution in pentafluoropyridine (B1199360) is at the C4 position (para to nitrogen), followed by C2 (ortho), and then C3 (meta). nih.govresearchgate.net For this compound, the methoxy group at C5 would further influence this regioselectivity. Transition state analysis using DFT can calculate the energy barriers for a nucleophile attacking each possible position (C2, C4, C6). The pathway with the lowest activation energy will be the favored product. wuxiapptec.comnih.gov Computational models can stabilize the intermediate Meisenheimer complex and calculate the energy profile for the entire two-step addition-elimination mechanism. nih.govnih.gov

C-H/C-F Activation: The activation of strong C-F and C-H bonds is a significant area of research, often involving transition metal catalysts. nih.gov Computational studies can model the interaction of this compound with a metal center. Transition state analysis can differentiate between competing pathways, such as oxidative addition into a C-F bond versus a C-H bond of the methoxy group. nih.govrsc.org These calculations can reveal the geometry of the transition state and the associated energy barrier, explaining the observed product distribution in catalytic reactions. rsc.org

Prediction of Regioselectivity and Stereoselectivity

Computational methods are pivotal in predicting the outcome of chemical reactions involving polysubstituted pyridines. The regioselectivity of a reaction—the position at which the reaction occurs—is largely governed by the electronic and steric properties of the pyridine ring and its substituents.

In fluorinated pyridines, the strong electron-withdrawing nature of fluorine atoms significantly influences the electron density around the ring. This, in turn, dictates the most likely sites for nucleophilic or electrophilic attack. For instance, in reactions like C-H functionalization, the basicity of the pyridine nitrogen plays a crucial role. Studies have shown that more Lewis basic pyridines tend to undergo fluorination more readily than less basic ones. acs.org This suggests that computational models can predict regioselectivity by calculating the electron density and Lewis basicity at different positions on the pyridine ring.

Furthermore, reaction conditions can be a key factor in determining the site of functionalization, a phenomenon that can be modeled computationally. For example, it has been demonstrated that certain oxazino pyridine intermediates can be switched from meta-selective to highly para-selective functionalization simply by changing to acidic conditions. nih.gov This pH-dependent reactivity highlights the ability to control regioselectivity, a feature that can be predicted and explained through theoretical calculations of reaction pathways and intermediate stabilities under different protonation states.

For this compound, computational analysis would be essential to predict the outcome of reactions such as nucleophilic aromatic substitution (SNAr). The relative activation energies for the displacement of each of the four fluorine atoms could be calculated to determine the most probable product.

Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a powerful tool used to elucidate reaction mechanisms by determining whether a specific bond to an isotopically labeled atom is broken in the rate-determining step of a reaction. youtube.com This is achieved by comparing the reaction rates of a molecule with its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium). libretexts.org A "normal" KIE (kH/kD > 1) is typically observed when the C-H bond is cleaved in the slowest step, as the heavier isotope forms a stronger bond that is more difficult to break. libretexts.orgtaylorandfrancis.com

While specific KIE studies on this compound are not widely documented, the principles can be applied to understand its potential reaction mechanisms. For example, in a hypothetical reaction involving the deprotonation of the single C-H bond on a related fluorinated pyridine, a significant primary KIE would be expected if this deprotonation is the rate-limiting step. youtube.com

In more complex, multi-step reactions, the interpretation of KIEs can be intricate. For enzyme-catalyzed reactions, the observed KIE is an apparent value that reflects the contributions of multiple steps, and deriving the "intrinsic" KIE for the chemical transformation step requires careful analysis. nih.gov Similarly, in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, a combination of experimental and theoretical KIEs has been used to provide detailed insight into the transition states of key steps like oxidative addition. nih.gov Such an approach could theoretically be used to study cross-coupling reactions involving this compound to determine the precise nature of the rate-limiting step.

Acidity and Basicity Studies

The electronic properties of the fluorine and methoxy substituents dramatically influence the acidity and basicity of the pyridine core.

CH Acidity Relationships in Substituted Pyridines

The acidity of a C-H bond is determined by the stability of the carbanion formed upon deprotonation. In the case of this compound, the pyridine ring possesses only one C-H bond at the 5-position, which is flanked by electron-withdrawing fluorine atoms. These fluorine atoms exert a powerful negative inductive effect, withdrawing electron density from the ring and stabilizing the conjugate base that would be formed upon removal of the C5-proton. This significantly increases the C-H acidity at this position compared to an unsubstituted pyridine. This enhanced acidity makes the compound more susceptible to metallation or other reactions involving C-H activation. nih.gov

Influence of Fluorine and Methoxy Groups on Pyridine Basicity

The basicity of pyridine (pKa of the conjugate acid is ~5.2) stems from the lone pair of electrons on the nitrogen atom, which is available to accept a proton. wikipedia.org Substituents on the pyridine ring can drastically alter this basicity through inductive and mesomeric (resonance) effects. stackexchange.com

Fluorine Atoms: Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I). scribd.com In this compound, the four fluorine atoms pull electron density away from the pyridine ring. This effect is transmitted to the nitrogen atom, reducing the availability of its lone pair to bond with a proton. Consequently, the basicity of the molecule is significantly decreased compared to pyridine. scribd.comnih.gov

The following table illustrates the general effect of electron-donating and electron-withdrawing groups on the basicity of pyridine.

| Compound | Substituent at C4 | pKa of Conjugate Acid | Electronic Effect |

| 4-Dimethylaminopyridine | -N(CH₃)₂ | 9.70 | Strong +M, Weak -I |

| 4-Methylpyridine | -CH₃ | 6.02 | Weak +I |

| Pyridine | -H | 5.23 | Reference |

| 4-Chloropyridine | -Cl | 3.83 | Strong -I, Weak +M |

| 3-Nitropyridine | -NO₂ (at C3) | 0.81 | Strong -I, Strong -M |

This table presents illustrative data for substituted pyridines to demonstrate electronic trends.

Intermolecular Interactions and Non-Covalent Bonding

Halogen Bonding Thermodynamics and Applications in Anion Recognition

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base) like an anion or a lone pair. acs.org This occurs because a covalently bonded halogen atom can have an anisotropic distribution of electron density, creating a region of positive electrostatic potential, known as a σ-hole, opposite the covalent bond. acs.org The strength of this interaction generally increases with the polarizability of the halogen (I > Br > Cl > F). scispace.com

Traditionally, fluorine was not considered a significant halogen bond donor due to its high electronegativity and low polarizability. acs.org However, theoretical and experimental studies have shown that when fluorine is bonded to a strongly electron-withdrawing group, such as a perfluorinated aromatic ring, it can form attractive non-covalent interactions. nih.gov In molecules like this compound, the electron-withdrawing nature of the pyridine ring, further intensified by the other fluorine atoms, can induce a sufficient σ-hole on the fluorine atoms to enable them to participate in halogen bonding. nih.govacs.org Some researchers suggest these interactions should be termed "fluorine bonds" to distinguish them from classical halogen bonds. nih.gov

The thermodynamics of halogen bonding have been studied in solution, revealing that these interactions can be strong and specific. scispace.com For example, stable complexes between perfluorohaloarenes and pyridine derivatives have been confirmed through spectroscopic and computational methods, with the stability depending on the halogen bond donor. acs.orgnih.gov These specific, directional interactions make halogen bonding a promising tool for applications in crystal engineering and anion recognition. A molecule like this compound, with multiple potential halogen bonding sites, could be designed as a receptor for specific anions, where the fluorine atoms coordinate with the anion to form a stable complex.

Charge Transfer Complex Formation

The formation of charge transfer (CT) complexes involves the interaction between an electron-rich donor molecule and an electron-deficient acceptor molecule. This interaction often results in the appearance of a new, low-energy absorption band in the electronic spectrum, which is characteristic of the complex. The electronic properties of fluorinated pyridines, such as this compound, suggest their potential role as either electron donors or acceptors in the formation of such complexes, largely dictated by the nature of the interacting species.

In a hypothetical charge transfer complex, this compound would most likely function as the electron acceptor when paired with a strong electron donor. The extent of charge transfer in such a complex would be influenced by the relative electron-donating strength of the partner molecule and the specific orbital interactions. Computational studies on related fluorinated pyridines have provided insights into their electronic structures. For instance, charge density studies on 2,3,5,6-tetrafluoropyridine (B1295328) and pentafluoropyridine have elucidated the distribution of electron density and the nature of intermolecular interactions, which are fundamental to understanding charge transfer phenomena. rsc.org

The formation of a CT complex can be represented by the equilibrium:

D + A ⇌ [D→A]

where D is the electron donor, A is the electron acceptor, and [D→A] is the charge transfer complex. The stability of this complex is a key parameter and can be evaluated through computational methods such as Density Functional Theory (DFT). Such calculations can predict the geometry of the complex, the extent of charge transfer, and the theoretical absorption spectra.

For this compound, theoretical calculations would be invaluable in determining its electron affinity and ionization potential. These values are crucial in predicting the feasibility and strength of charge transfer interactions with various donor molecules. The table below illustrates a hypothetical comparison of the key electronic properties that would be considered in a computational investigation of a charge transfer complex involving this compound as the acceptor.

| Property | Electron Donor (Hypothetical) | This compound (Acceptor) |

| Highest Occupied Molecular Orbital (HOMO) Energy | High | Low |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | High | Low |

| Ionization Potential | Low | High |

| Electron Affinity | Low | High |

Conclusion and Future Research Directions

Summary of Key Advancements in Fluorinated Pyridine (B92270) Research

The field of fluorinated pyridine chemistry has seen significant progress, driven by the unique properties that fluorine atoms impart to the pyridine ring. These properties include enhanced thermal stability, increased hydrophobicity, and altered electronic characteristics, making fluorinated pyridines valuable building blocks in various applications. nih.gov Research has led to the development of numerous organofluorine compounds with applications in pharmaceuticals, agrochemicals, and advanced materials. nih.govresearchoutreach.org

A major advancement has been in the synthesis of perfluoropyridine (PFPy), with the method of reacting perchloropyridine with anhydrous potassium fluoride (B91410) remaining a key commercial production route. nih.gov The reactivity of PFPy, particularly its susceptibility to nucleophilic aromatic substitution (SNAr), has been extensively explored, allowing for the selective introduction of various functional groups onto the pyridine core. nih.govnih.gov This has enabled the creation of a diverse range of substituted tetrafluoropyridine derivatives. nih.govnih.gov Furthermore, the development of methods for the site-selective introduction of fluorinated groups, such as the difluoromethyl group, into pyridines represents a significant step forward in creating potential new drugs and agrochemicals. chemeurope.comuni-muenster.de

Emerging Synthetic Strategies for Highly Functionalized Fluoropyridines

The demand for novel fluorinated compounds has spurred the development of innovative synthetic methodologies. While traditional methods for synthesizing fluoropyridines often involve harsh conditions or limited substrate scope, newer strategies focus on efficiency, selectivity, and functional group tolerance. routledge.comacs.org

One emerging area is the use of late-stage C–H fluorination, which avoids the need for pre-functionalized substrates and allows for the direct introduction of fluorine atoms into the pyridine ring. cas.cn This approach is highly desirable for the rapid generation of compound libraries for drug discovery. cas.cn Additionally, mechanochemical methods are being explored as a "green chemistry" approach to synthesize fluorinated compounds, reducing solvent waste and reaction times. mdpi.com The development of novel catalysts and reagents continues to be a priority, aiming to achieve more precise control over the position of fluorination on the pyridine ring. chemeurope.comuni-muenster.de For instance, methods for the regioselective difluoromethylation of pyridines at the meta- or para-positions have been recently developed. chemeurope.comuni-muenster.de

Untapped Reactivity Pathways and Mechanistic Exploration in Fluorinated Methoxypyridines

While the SNAr reactions of fluorinated pyridines are well-established, there remain unexplored areas of their reactivity, particularly for substituted derivatives like 2,3,4,6-tetrafluoro-5-methoxypyridine. The interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy (B1213986) group can lead to complex and potentially novel reactivity patterns that warrant further investigation.

Mechanistic studies, combining both experimental and computational approaches, are crucial for understanding these intricate reaction pathways. nih.gov For example, a detailed understanding of the factors controlling regioselectivity in nucleophilic substitution reactions of polysubstituted fluoropyridines is still developing. Investigating the potential for these compounds to participate in other reaction types, such as transition-metal-catalyzed cross-coupling reactions or cycloadditions, could open up new avenues for the synthesis of complex molecules. nih.gov A deeper mechanistic understanding will enable the rational design of new synthetic transformations and the prediction of reaction outcomes with greater accuracy.

Potential for Novel Materials and Applications in Interdisciplinary Fields

The unique properties of fluorinated pyridines make them attractive candidates for the development of novel materials with advanced functionalities. The incorporation of fluorinated pyridine moieties into polymers can enhance their thermal stability, chemical resistance, and dielectric properties. nih.govnih.gov This has led to their exploration in applications such as high-performance aerospace sealants and coatings. nih.gov

The potential applications of these materials extend to various interdisciplinary fields. In materials science, fluorinated pyridine-based polymers could be used in the fabrication of advanced membranes, optical films, and electronic devices. nih.gov In the life sciences, the introduction of fluorine can significantly impact the biological activity of molecules, and fluorinated pyridines are key components in many pharmaceuticals and agrochemicals. researchoutreach.orgnih.gov The development of new fluorinated pyridine-containing compounds could lead to the discovery of novel drugs with improved efficacy and pharmacokinetic properties. rsc.org

Synergistic Role of Computational and Experimental Approaches in Advancing Fluorine Chemistry

The synergy between computational and experimental methods is becoming increasingly vital for advancing the field of fluorine chemistry. nih.govnih.gov Computational studies, using techniques like density functional theory (DFT), can provide valuable insights into reaction mechanisms, predict the properties of novel compounds, and guide experimental design. nih.govnih.govemerginginvestigators.org This is particularly useful in understanding the complex electronic effects of fluorine atoms on molecular structure and reactivity. nih.govacs.org

Experimental validation of computational predictions is essential to ensure their accuracy and relevance. nih.gov Techniques such as 19F NMR spectroscopy are powerful tools for characterizing fluorinated compounds and monitoring reaction progress. nih.govnih.govacs.org The combination of computational modeling and experimental data allows for a more comprehensive understanding of the fundamental principles of fluorine chemistry. This integrated approach accelerates the discovery and development of new fluorinated molecules and materials with desired properties, paving the way for future innovations in this exciting field. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2,3,4,6-tetrafluoro-5-methoxypyridine, and how do reaction conditions influence fluorination efficiency?

- Methodology : The compound can be synthesized via sequential fluorination of pyridine precursors. Key steps include:

- Electrophilic fluorination : Using agents like XeF₂ or Selectfluor™ under anhydrous conditions to introduce fluorine atoms at specific positions .

- Nucleophilic substitution : Methoxy groups are introduced via SNAr reactions with methanol in the presence of a base (e.g., K₂CO₃) at 80–100°C .